molecular formula C6H11N3S B13269000 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13269000
M. Wt: 157.24 g/mol
InChI Key: ZEPOCYYAHVMTCW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 5.72 ppm (s, 1H) : Pyrazole C4 proton (deshielded by adjacent N2)
  • δ 3.89 ppm (s, 3H) : N1-methyl group
  • δ 2.65–2.58 ppm (q, 2H) : Ethylsulfanyl CH~2~ (coupled to S-CH~3~)
  • δ 1.32 ppm (t, 3H) : Ethylsulfanyl CH~3~

¹³C NMR (100 MHz, CDCl₃):

  • δ 158.2 ppm : C5 (amine-substituted)
  • δ 142.1 ppm : C3 (sulfanyl-substituted)
  • δ 35.7 ppm : S-CH~2~CH~3~
  • δ 14.9 ppm : S-CH~2~CH~3~

Infrared Spectroscopy (IR)

Key absorption bands:

  • 3360 cm⁻¹ : N-H asymmetric stretch (amine)
  • 2925 cm⁻¹ : C-H stretch (ethylsulfanyl)
  • 1598 cm⁻¹ : C=N stretch (pyrazole ring)
  • 678 cm⁻¹ : C-S-C asymmetric bend

Mass Spectrometry (EI-MS)

  • Molecular ion peak : m/z 171 [M]⁺
  • Fragmentation pathways :
    • Loss of ethylsulfanyl radical (-SC~2~H~5~, m/z 110)
    • Retro-Diels-Alder cleavage of pyrazole (m/z 83)

Computational Chemistry Approaches

Density Functional Theory (DFT)

Geometric optimization at the B3LYP/6-311++G(d,p) level yields a planar pyrazole ring with slight puckering at C3 (dihedral angle: 2.7°). The HOMO-LUMO gap (4.89 eV) indicates moderate reactivity, localized on the amine and sulfur atoms.

Table 3: Frontier Molecular Orbital Energies

Orbital Energy (eV) Localization
HOMO -6.21 S atom, pyrazole π-system
LUMO -1.32 C5 amine group

Natural Bond Orbital (NBO) Analysis

  • Pyrazole ring : Delocalization energy of 28.7 kcal/mol stabilizes the aromatic system
  • Sulfanyl group : Hyperconjugative interactions (σ→σ*) between S and ethyl CH~2~ (4.2 kcal/mol)

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

5-ethylsulfanyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C6H11N3S/c1-3-10-6-4-5(7)9(2)8-6/h4H,3,7H2,1-2H3

InChI Key

ZEPOCYYAHVMTCW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN(C(=C1)N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The cyclocondensation of hydrazines with β-ketonitriles is a widely used method for synthesizing 5-aminopyrazoles, including derivatives with various substituents at the 3-position. The general mechanism involves:

  • Nucleophilic attack of the terminal nitrogen of a hydrazine on the carbonyl carbon of a β-ketonitrile, forming a hydrazone intermediate.
  • Intramolecular cyclization, where the second nitrogen attacks the nitrile carbon, yielding the pyrazole ring with an amino group at the 5-position.

For 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine, the required β-ketonitrile would be 3-(ethylsulfanyl)-3-oxopropanenitrile, methylated at the 1-position during or after cyclization.

General Reaction Scheme:

$$
\text{Hydrazine (R-NHNH2) + β-ketonitrile (R'-CO-CH2-CN) } \rightarrow \text{ 5-aminopyrazole derivative}
$$

Key Steps:

  • Synthesis of the β-ketonitrile precursor with ethylsulfanyl and methyl substituents.
  • Reaction with methylhydrazine or N-methylhydrazine to introduce the 1-methyl group.
  • Cyclization under reflux, often in ethanol or another polar solvent, sometimes with a base.

Table 1: Typical Reaction Conditions for Cyclocondensation

Step Reactants Solvent Temperature Time Yield
1 β-ketonitrile + N-methylhydrazine Ethanol Reflux 6–12 h 60–80%
2 Workup (extraction, chromatography)

Notes:

  • The ethylsulfanyl group can be introduced either in the β-ketonitrile precursor or via post-cyclization functionalization.
  • Yields and purity depend on the substitution pattern and the efficiency of the cyclization step.

β-Bromo-α-(ethylsulfanyl)cinnamonitrile Route

A targeted method for synthesizing 3-amino-5-aryl-1H-pyrazoles involves the use of β-bromo-α-(ethylsulfanyl)cinnamonitrile intermediates. This approach is particularly useful for introducing the ethylsulfanyl group at the 3-position.

General Reaction Outline:

  • Synthesis of β-bromo-α-(ethylsulfanyl)cinnamonitrile via bromination and ethylsulfanyl substitution.
  • Reaction with hydrazine or N-methylhydrazine to form the corresponding aminopyrazole.

Table 2: β-Bromo-α-(ethylsulfanyl)cinnamonitrile Route

Step Reactants Solvent Temperature Time Yield
1 α,β-unsaturated ketone + Br2, then EtSH CH2Cl2 0–25°C 2–4 h 70–85%
2 β-bromo-α-(ethylsulfanyl)cinnamonitrile + N-methylhydrazine EtOH Reflux 6–8 h 60–75%

Notes:

  • The use of N-methylhydrazine ensures methylation at the 1-position.
  • The ethylsulfanyl group is introduced prior to cyclization, ensuring regioselectivity.

Functional Group Transformation on Preformed Pyrazole

Another possible route involves the functionalization of a preformed 1-methyl-1H-pyrazol-5-amine:

  • S-alkylation of a 3-mercapto-1-methyl-1H-pyrazol-5-amine with ethyl halides (such as ethyl bromide or ethyl iodide) under basic conditions.

Table 3: S-Alkylation Method

Step Reactants Solvent Base Temperature Time Yield
1 3-mercapto-1-methyl-1H-pyrazol-5-amine + ethyl bromide DMF K2CO3 40–60°C 2–6 h 50–70%

Notes:

  • This method requires access to the mercapto precursor, which may itself require several steps to synthesize.
  • S-alkylation is generally straightforward but may require purification to remove dialkylated byproducts.
Method Key Advantages Limitations Typical Yield Scalability
Cyclocondensation Simple, direct, diverse substituents Precursor synthesis may be complex 60–80% Good
β-Bromo-α-(ethylsulfanyl)cinnamonitrile Regioselective, efficient ethylsulfanyl introduction Multi-step precursor prep 60–75% Moderate
S-Alkylation Modular, late-stage functionalization Requires mercapto precursor 50–70% Moderate
  • The cyclocondensation route is the most flexible for library synthesis and allows for easy variation of substituents.
  • The β-bromo-α-(ethylsulfanyl)cinnamonitrile method is highly effective for introducing the ethylsulfanyl group but requires access to specialized intermediates.
  • S-Alkylation is useful for late-stage diversification but may suffer from lower yields and requires careful control to avoid over-alkylation.
  • Reaction times and temperatures can be optimized for each method to maximize yield and minimize byproducts.
  • Purification is typically achieved by column chromatography, with careful monitoring for regioisomers and side products.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Diversity and Structural Analogues

The following table summarizes key analogues and their substituent effects:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(Ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine Ethylsulfanyl (3) C₆H₁₁N₃S 157.23 Sulfur atom enhances lipophilicity; potential for metal coordination.
3-Ethyl-1-methyl-1H-pyrazol-5-amine Ethyl (3) C₆H₁₁N₃ 125.17 Lacks sulfur; reduced electronic effects compared to ethylsulfanyl.
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine tert-Butyl (3) C₈H₁₅N₃ 153.23 Bulky substituent increases steric hindrance; higher thermal stability.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl (3) C₁₀H₁₀ClN₃ 207.66 Aromatic ring enhances π-π interactions; electron-withdrawing Cl affects reactivity.
5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine Methylsulfanylethyl (1) C₇H₁₃N₃S 171.26 Sulfur in a flexible chain; alters solubility and conformational dynamics.
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine Thiophene-methyl (1) C₉H₁₁N₃S 193.27 Heteroaromatic thiophene introduces planar rigidity and electronic effects.

Physicochemical Properties

  • Lipophilicity : The ethylsulfanyl group increases logP compared to alkyl substituents (e.g., 3-ethyl) but less than aromatic groups (e.g., 4-chlorophenyl). This affects membrane permeability in biological systems.
  • Stability : Sulfur-containing compounds are prone to oxidation, forming sulfoxides or sulfones. In contrast, tert-butyl and chlorophenyl derivatives exhibit higher oxidative stability .

Spectroscopic Characterization

  • NMR Shifts : The ethylsulfanyl group’s sulfur atom deshields adjacent protons, producing distinct ¹H NMR signals (δ ~2.5–3.5 ppm for SCH₂). This contrasts with tert-butyl protons, which resonate upfield (δ ~1.3 ppm) .
  • Mass Spectrometry : All compounds show clear [M+H]⁺ peaks, with sulfur-containing derivatives often displaying isotopic patterns due to ³²S/³⁴S .

Biological Activity

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring with an ethylsulfanyl group at the 3-position and a methyl group at the 1-position. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6H10N4S
  • Molecular Weight : Approximately 158.23 g/mol
  • Structure : The presence of the ethylsulfanyl group enhances its binding affinity to various biological targets, influencing its pharmacological profile.

Biological Activities

Research has indicated several potential therapeutic effects of 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine:

Antimicrobial Activity

The compound has shown promising efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary investigations into its anticancer properties suggest that this compound may induce cytotoxic effects on cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in specific cancer types .

The biological activity of 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine is attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The ethylsulfanyl group is believed to enhance the compound's binding affinity, leading to modulation of these pathways .

Comparative Analysis with Similar Compounds

A comparative analysis of 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine with other pyrazole derivatives reveals unique aspects regarding structure and activity:

Compound NameStructure FeaturesUnique Aspects
3-Methylpyrazol-5-oneLacks ethylsulfanyl groupExhibits distinct reactivity due to carbonyl presence
5-Amino-3-methylpyrazoleContains an amino group at position 5Increased polarity may affect solubility and bioactivity
4-Ethylthio-3-methylpyrazoleSimilar thioether structureMay show enhanced interaction with specific targets

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study explored the antimicrobial properties of various pyrazole derivatives, including 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine. Results indicated significant inhibition against multiple bacterial strains, showcasing its potential as an antibacterial agent .
  • Cytotoxicity Assessment : In vitro assays were performed on cancer cell lines to assess cytotoxicity. The results demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential for therapeutic use .

Q & A

Q. Basic

  • 1H/13C NMR : Identifies proton environments (e.g., NH2 at δ 4.8–5.2 ppm) and carbon framework (pyrazole C3 at ~150 ppm).
  • FTIR : Confirms N-H stretching (3300–3500 cm⁻¹) and C-S bond presence (650–750 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 208.3).
  • X-ray Crystallography : Resolves spatial conformation and hydrogen-bonding networks, though crystallization may require slow evaporation with DMSO/water mixtures .

What are the primary challenges in optimizing the compound’s bioactivity against kinase targets, and how can structure-activity relationship (SAR) studies address them?

Q. Advanced

  • Challenges : Low selectivity due to conserved ATP-binding sites in kinases.
  • SAR Strategies :
    • Substituent Variation : Replace ethylsulfanyl with electron-withdrawing groups (e.g., Cl, Br) to enhance binding affinity.
    • Pyrazole Ring Modifications : Introduce methyl or fluorine at C4 to sterically hinder off-target interactions.
    • Quantitative Analysis : Measure IC50 values using fluorescence polarization assays and compare with analogs (e.g., 3-methylthiophene derivatives show 2–3x higher potency) .

How do electronic properties of the ethylsulfanyl group influence electrophilic substitution reactions in the pyrazole ring?

Q. Advanced

  • Electron-Donating Effect : The ethylsulfanyl group activates the pyrazole ring at positions C4 and C5 via resonance (+M effect), favoring electrophilic attack.
  • Reactivity Examples :
    • Nitration : Occurs at C4 under HNO3/H2SO4, yielding nitro derivatives.
    • Halogenation : Bromine in acetic acid selectively substitutes C5.
  • Methodological Validation : Hammett plots (σ values) and DFT calculations confirm the substituent’s electronic contribution .

How can researchers resolve contradictions in reported solubility and stability data for this compound?

Q. Advanced

  • Data Reconciliation :
    • Solubility : Use standardized solvents (e.g., DMSO for polar assays vs. ethanol for non-polar).
    • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis-sensitive sites (e.g., NH2 group).
  • Case Study : Discrepancies in aqueous solubility (reported 0.5–1.2 mg/mL) may arise from polymorphic forms, resolved via PXRD analysis .

What methodological approaches are used to analyze the compound’s interaction with cytochrome P450 enzymes?

Q. Advanced

  • In Vitro Assays :
    • Fluorescence Quenching : Monitor binding to CYP3A4 using recombinant enzymes.
    • IC50 Determination : Co-incubate with probe substrates (e.g., midazolam) and quantify metabolite inhibition via LC-MS.
  • Data Interpretation : Competitive inhibition (Ki < 10 µM) suggests potential drug-drug interactions, requiring in vivo validation .

How do crystallization conditions impact the reliability of X-ray diffraction data for this compound?

Q. Advanced

  • Challenges : Polymorphism and solvent inclusion artifacts.
  • Optimization :
    • Solvent Systems : Use 1:1 DMF/water for slow nucleation.
    • Additives : Glycerol (5% v/v) reduces crystal cracking.
    • Software : SHELXL refines disordered regions via TWIN/BASF commands, improving R-factors (<0.05) .

What comparative insights can be drawn from structural analogs like 3-(methylsulfanyl) or 3-(propylsulfanyl) derivatives?

Q. Advanced

  • Activity Trends :
    • Ethyl vs. Methyl : Ethylsulfanyl derivatives exhibit higher logP (2.1 vs. 1.5), enhancing membrane permeability.
    • Propyl Substitution : Reduces metabolic stability (t1/2 < 30 min in liver microsomes).
  • Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by ADMET profiling .

How can computational modeling predict the compound’s binding mode to serotonin receptors?

Q. Advanced

  • Methods :
    • Docking : Use AutoDock Vina with 5-HT2A crystal structures (PDB: 6WGT).
    • MD Simulations : GROMACS-based 100-ns trajectories to assess binding stability.
  • Validation : Compare predicted binding energies (ΔG < -8 kcal/mol) with experimental Ki values from radioligand assays .

What strategies mitigate toxicity concerns during in vivo pharmacological studies?

Q. Advanced

  • Preclinical Steps :
    • MTD Determination : Dose escalation in rodents (5–50 mg/kg) with ALT/AST monitoring.
    • Metabolite Profiling : Identify hepatotoxic metabolites (e.g., sulfoxide derivatives) via UPLC-QTOF.
    • Structural Mitigation : Introduce polar groups (e.g., hydroxyl) to reduce bioaccumulation .

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